Heptene
Overview
Description
Heptene is a captivating and essential part of the world of organic chemistry It refers to a class of organic compounds, specifically hydrocarbons, that are alkenes with seven carbon atoms and a single double bond The general formula for this compound is C₇H₁₄The most common isomers include 1-heptene, 2-heptene, and 3-heptene .
Mechanism of Action
Target of Action
Heptene is a higher olefin, or alkene, with the formula C7H14 . It is primarily used as an additive in lubricants, as a catalyst, and as a surfactant . The primary targets of this compound are therefore the mechanical systems in which it is used as a lubricant, the chemical reactions it catalyzes, and the surfaces it interacts with as a surfactant.
Mode of Action
This compound, like other alkenes, is characterized by the presence of a carbon-carbon double bond. This double bond makes it reactive, particularly in reactions that involve breaking the double bond, such as hydrogenation or halogenation . In its role as a catalyst, this compound can facilitate chemical reactions without being consumed in the process.
Biochemical Pathways
For instance, in combustion processes, this compound undergoes a series of oxidation and reduction reactions . .
Pharmacokinetics
eIn terms of physical properties, this compound is a colorless liquid at room temperature, with a distinct, mildly unpleasant odor . It is insoluble in water and much less dense than water .
Result of Action
The result of this compound’s action largely depends on its application. As a lubricant, it reduces friction between mechanical parts, extending their lifespan and improving performance. As a catalyst, it accelerates chemical reactions, increasing the efficiency of industrial processes. As a surfactant, it lowers the surface tension of liquids, enhancing their spreading and wetting properties .
Action Environment
This compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it may react vigorously with strong oxidizing agents and may react exothermically with reducing agents to release hydrogen gas . Therefore, it should be stored in a cool, well-ventilated area away from heat sources or open flames .
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptene can be synthesized through various methods. One common method involves the dehydration of heptanol, where heptanol is heated in the presence of a strong acid like sulfuric acid to produce this compound and water. Another method involves the dehydrohalogenation of heptyl halides, where heptyl halides are treated with a strong base like potassium hydroxide to produce this compound and a halide ion .
Industrial Production Methods: Industrially, this compound is often produced through the catalytic cracking of larger hydrocarbons. This process involves breaking down larger hydrocarbon molecules into smaller ones, including this compound, using a catalyst at high temperatures. Another industrial method involves the oligomerization of ethylene, where ethylene molecules are combined to form larger hydrocarbons, including this compound .
Chemical Reactions Analysis
Types of Reactions: Heptene, being an unsaturated hydrocarbon, undergoes various chemical reactions, including:
Hydrogenation: this compound reacts with hydrogen in the presence of a catalyst like palladium to form heptane.
Halogenation: this compound reacts with halogens like chlorine or bromine to form dihalides.
Hydration: this compound reacts with water in the presence of an acid catalyst to form heptanol.
Oxidation: this compound can be oxidized to form heptanone or heptanoic acid.
Common Reagents and Conditions:
Hydrogenation: Hydrogen gas and a palladium catalyst.
Halogenation: Chlorine or bromine gas.
Hydration: Water and an acid catalyst like sulfuric acid.
Oxidation: Potassium permanganate or ozone.
Major Products:
Hydrogenation: Heptane.
Halogenation: 1,2-dichloroheptane or 1,2-dibromoheptane.
Hydration: Heptanol.
Oxidation: Heptanone or heptanoic acid.
Scientific Research Applications
Heptene has various applications in scientific research:
Chemistry: this compound is used as a starting material in the synthesis of other organic compounds. It is also used in polymerization reactions to produce polymers and resins.
Biology: this compound is used in studies involving cell membrane interactions and lipid bilayers.
Medicine: this compound derivatives are explored for their potential therapeutic properties.
Comparison with Similar Compounds
Heptene can be compared with other alkenes like hexene and octene:
Hexene (C₆H₁₂): Hexene has six carbon atoms and one double bond. It is similar to this compound but has a shorter carbon chain.
Octene (C₈H₁₆): Octene has eight carbon atoms and one double bond. It is similar to this compound but has a longer carbon chain.
This compound’s versatility and reactivity make it a valuable compound in various fields of science and industry.
Properties
IUPAC Name |
hept-1-ene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-3-5-7-6-4-2/h3H,1,4-7H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEGCLOFRBLKSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | N-HEPTENE | |
Source | CAMEO Chemicals | |
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Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25511-64-2 | |
Details | Compound: 1-Heptene, homopolymer | |
Record name | 1-Heptene, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25511-64-2 | |
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DSSTOX Substance ID |
DTXSID2060466 | |
Record name | 1-Heptene | |
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Molecular Weight |
98.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-heptene appears as a colorless liquid. Insoluble in water and much less dense than water. Vapors heavier than air. Used to make other chemicals., Liquid, Colorless liquid; [HSDB] | |
Record name | N-HEPTENE | |
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Record name | 1-Heptene | |
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Boiling Point |
200.5 °F at 760 mmHg (USCG, 1999), 93.6 °C | |
Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 3-181 | |
Record name | N-HEPTENE | |
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URL | https://cameochemicals.noaa.gov/chemical/3554 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 3-181 | |
Record name | 1-HEPTENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1078 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
25 °F (USCG, 1999), LESS THAN 32 °F (CLOSED CUP) | |
Details | Fire Protection Guide to Hazardous Materials. 12 ed. Quincy, MA: National Fire Protection Association, 1997., p. 325-57 | |
Record name | N-HEPTENE | |
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URL | https://cameochemicals.noaa.gov/chemical/3554 | |
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Details | Fire Protection Guide to Hazardous Materials. 12 ed. Quincy, MA: National Fire Protection Association, 1997., p. 325-57 | |
Record name | 1-HEPTENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1078 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in ethanol and ether; slightly soluble in carbon tetrachloride, In water, 18.2 mg/l @ 25 °C | |
Details | Yalkowsky SH, Dannenfelser RM; The AQUASOL dATAbASE of Aqueous Solubility. Fifth ed, Tucson, AZ: Univ Az, College of Pharmacy (1992) | |
Record name | 1-HEPTENE | |
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Density |
0.697 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6970 @ 20 °C/4 °C | |
Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 3-181 | |
Record name | N-HEPTENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3554 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 3-181 | |
Record name | 1-HEPTENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1078 | |
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Vapor Density |
0.7 (AIR= 1) | |
Details | National Fire Protection Association. Fire Protection Guide on Hazardous Materials. 7th ed. Boston, Mass.: National Fire Protection Association, 1978., p. 325M114 | |
Record name | 1-HEPTENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1078 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
59.3 [mmHg], 59.3 mm Hg @ 25 °C | |
Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989. | |
Record name | 1-Heptene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989. | |
Record name | 1-HEPTENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1078 | |
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Impurities |
Alpha-olefins of C4, C6-C15 and >C20 are by-products of oligomerization reactions. | |
Details | Kirk-Othmer Encyclopedia of Chemical Technology. 3rd ed., Volumes 1-26. New York, NY: John Wiley and Sons, 1978-1984., p. N16 492 | |
Record name | 1-HEPTENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1078 | |
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Color/Form |
Colorless liquid | |
CAS No. |
25339-56-4(n-Heptene); 592-76-7(1-Heptene), 592-76-7, 25339-56-4, 68526-53-4 | |
Record name | N-HEPTENE | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-HEPTENE | |
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Melting Point |
-182 °F (USCG, 1999), -119.7 °C | |
Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 3-181 | |
Record name | N-HEPTENE | |
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URL | https://cameochemicals.noaa.gov/chemical/3554 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 3-181 | |
Record name | 1-HEPTENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1078 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula of heptene?
A1: this compound, also known as heptylene, is a hydrocarbon with the molecular formula C7H14. []
Q2: What are the different isomers of this compound?
A2: this compound can exist as several isomers, including 1-heptene, 2-heptene, and 3-heptene, which differ in the position of the double bond within the carbon chain. [, , , , , ]
Q3: What spectroscopic techniques are commonly used to characterize this compound?
A3: Researchers often employ techniques like gas chromatography-mass spectrometry (GC-MS), Fourier transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC) to identify and quantify this compound and its derivatives. [, , , ]
Q4: Can this compound undergo monomer-isomerization polymerization?
A4: Yes, studies have shown that 2-heptene and 3-heptene can undergo monomer-isomerization polymerization with Ziegler-Natta catalysts (e.g., (C2H5)3Al-TiCl3) to produce high-molecular-weight polymers consisting of 1-heptene units. []
Q5: How does the presence of a double bond in 1-heptene affect its reactivity compared to n-heptane?
A5: The double bond in 1-heptene significantly influences its reactivity. For instance, 1-heptene exhibits higher reactivity in oligomerization reactions compared to n-heptane. Additionally, the presence of the double bond affects the ignition characteristics, with 1-heptene generally having a longer ignition delay than n-heptane, particularly at lower temperatures. [, , ]
Q6: What are the major products formed during the oligomerization of 1-butene over carbon-supported cobalt catalysts?
A6: The oligomerization of 1-butene over carbon-supported cobalt catalysts primarily yields linear octenes (C8 olefins), with 3-octene being the most abundant isomer. Other products include branched C12 olefins and methyl-heptenes. []
Q7: Can nickel-based catalysts be used for the selective hydrogenation of alkynes?
A7: Yes, research indicates that titania-supported nickel-based catalysts, especially bimetallic systems like Ni-Cu, Ni-Ag, and Ni-Au, exhibit promising activity for the selective hydrogenation of alkynes, such as 1-heptyne, to their corresponding alkenes, like 1-heptene. []
Q8: Have computational methods been used to study this compound reactions?
A8: Yes, computational chemistry has been employed to investigate the isomerization pathways of tricyclo[4.1.0.0(2,7)]this compound, providing insights into the reaction mechanisms and energetics. []
Q9: How does the incorporation of this compound affect the properties of polymers?
A9: Studies show that increasing the proportion of 1-heptene in cholesteric liquid crystalline side chain terpoly(olefin sulphone)s can significantly lower their thermal transition temperatures. []
Q10: What are the potential environmental impacts of this compound release?
A10: Although specific details on the ecotoxicological effects of this compound are not extensively discussed in the provided abstracts, the presence of this compound in industrial emissions, such as those from poly(methyl methacrylate) production, highlights the importance of understanding its environmental fate and potential risks. []
Q11: How can the vapor pressure of this compound be determined?
A11: The vapor pressure of this compound, specifically this compound-(3), has been determined using techniques like the transpiration method and correlation gas chromatography. [, ]
Q12: What methods are available to measure the density and viscosity of 1-hexene and 1-heptene at elevated temperatures and pressures?
A12: Researchers utilize hydrostatic weighing to determine density and falling-body techniques to measure the viscosity of liquid 1-hexene and 1-heptene at temperatures ranging from 298 to 473 K and pressures up to 245 MPa. []
Q13: How can volatile organic compounds, including this compound, be identified and quantified in consumer products like PMMA kitchen utensils?
A13: Headspace gas chromatography/mass spectrometry (HS-GC/MS) is a valuable technique for identifying and quantifying residual volatile organic compounds, including various this compound isomers, in poly(methyl methacrylate) kitchen utensils. []
Q14: How does the presence of NO2 influence the photocatalytic degradation of this compound?
A14: Research suggests that the addition of NO2 can enhance the photocatalytic degradation rate of this compound on TiO2/SiO2 photocatalysts under UV irradiation, although it might lead to a lower degree of mineralization compared to reactions without NO2. []
Q15: How do unsaturated bonds in fuels impact NOx and polycyclic aromatic hydrocarbon (PAH) emissions?
A16: Studies using n-heptane and 1-heptene as model fuels reveal that the presence of unsaturated bonds can significantly influence NOx and PAH emissions. Flames of 1-heptene, compared to n-heptane, tend to exhibit higher NOx and PAH emissions due to higher flame temperatures and the formation of precursors like 1,3-butadiene and allene. [, , ]
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